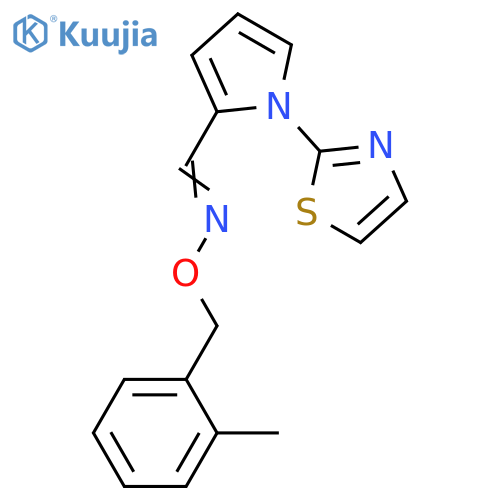Cas no 685106-91-6 (1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME)

685106-91-6 structure
商品名:1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME
CAS番号:685106-91-6
MF:C16H15N3OS
メガワット:297.374801874161
CID:5271013
1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME 化学的及び物理的性質
名前と識別子
-
- 1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME
- (Z)-[(2-methylphenyl)methoxy]({[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene})amine
-
- インチ: 1S/C16H15N3OS/c1-13-5-2-3-6-14(13)12-20-18-11-15-7-4-9-19(15)16-17-8-10-21-16/h2-11H,12H2,1H3
- InChIKey: MUEQNAVKWQZQEI-UHFFFAOYSA-N
- ほほえんだ: CC1C(CON=CC2N(C3SC=CN=3)C=CC=2)=CC=CC=1
1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 4T-0603-10MG |
1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime |
685106-91-6 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 4T-0603-5MG |
1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime |
685106-91-6 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 4T-0603-1MG |
1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime |
685106-91-6 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 4T-0603-50MG |
1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime |
685106-91-6 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 4T-0603-100MG |
1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime |
685106-91-6 | >90% | 100mg |
£110.00 | 2025-02-09 |
1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME 関連文献
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
685106-91-6 (1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME) 関連製品
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
